molecular formula C6H11IO2 B152361 (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 23735-39-9

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B152361
CAS RN: 23735-39-9
M. Wt: 242.05 g/mol
InChI Key: BBKBPYFNBFEICG-YFKPBYRVSA-N
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Description

The compound "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" is a chiral molecule that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a 1,3-dioxolane ring, which is a five-membered ether-containing ring with two adjacent oxygen atoms. The presence of iodine as a substituent on the carbon adjacent to the dioxolane ring suggests potential reactivity in substitution reactions, which could be useful in various synthetic applications.

Synthesis Analysis

The synthesis of related dioxolane compounds has been explored in the literature. For instance, the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an intermediate for the preparation of gemcitabine hydrochloride, has been described as a practical and efficient process . This suggests that the synthesis of "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" could potentially be achieved through similar methods, utilizing chiral starting materials to ensure the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal structure of a dioxolane compound with two aromatic rings was determined, revealing the R configuration of the chiral centers and the presence of intramolecular hydrogen bonds . This information is valuable for understanding the three-dimensional arrangement of atoms in "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" and predicting its reactivity.

Chemical Reactions Analysis

Dioxolane derivatives can undergo a variety of chemical reactions. Nitrile oxide cycloadditions have been used to generate dioxolane oxides, which can further react with alkenes to form adducts with varying degrees of stereoselectivity . Additionally, isomerization reactions of dioxolane derivatives have been reported, leading to the formation of different structural isomers depending on the reaction conditions . These studies indicate that "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" may also participate in similar reactions, potentially yielding a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives can vary significantly based on their specific substituents and stereochemistry. For example, differences in physical properties such as solubility and melting point have been observed between diastereomers of a dioxolane compound . The presence of the iodomethyl group in "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" would likely influence its properties, making it a potentially valuable intermediate for further chemical transformations.

Scientific Research Applications

Synthesis and Catalysis

  • Catalyst in Organic Reactions : Some 1,3-dioxolanes, including derivatives of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, serve as catalysts in organic reactions. For instance, Adams et al. (1999) discussed the synthesis of various 1,3-dioxolanes by adding ketones to epoxides using a specific catalyst, highlighting the role of these compounds in facilitating chemical reactions (Adams, Barnard, & Brosius, 1999).

  • Enantioselective Synthesis : Yu and Carlsen (2008) reported the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog from a compound closely related to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane. This illustrates the compound's utility in producing stereochemically complex molecules (Yu & Carlsen, 2008).

Material Science and Physical Chemistry

  • Optical and Chiroptical Properties : Amako et al. (2015) studied a derivative of 1,3-dioxolane linked to two pyrene moieties. They found cryptochirality in the ground state and deciphered it in the photoexcited state, which could have implications in material science and the study of chiroptical properties (Amako et al., 2015).

  • Spectroscopic Studies : Saur et al. (1976) explored the conformation of compounds containing the 1,3-dioxolane group, including 2,2-dimethyl-1,3-dioxolane, using infrared spectroscopy. Such studies are crucial in understanding the physical and chemical properties of these compounds (Saur, Janin, Vallet, & Lavalley, 1976).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Chiral Compounds : The synthesis of chiral compounds, which are important in pharmaceuticals, often involves 1,3-dioxolane derivatives. Beck et al. (2003) synthesized a complex 1,3-dioxolane derivative from dimethyl tartrate, demonstrating the versatility of these compounds in creating medically relevant molecules (Beck, Gysi, Vecchia, & Seebach, 2003).

  • Antifungal and Antibacterial Activities : Begum et al. (2019) reported the synthesis and characterization of novel amide derivatives of 1,3-dioxolane, demonstrating their potential antifungal and antibacterial activities. This suggests the importance of such compounds in developing new therapeutic agents (Begum et al., 2019).

properties

IUPAC Name

(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBPYFNBFEICG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449316
Record name (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

23735-39-9
Record name (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 3
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(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
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(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 5
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 6
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Citations

For This Compound
4
Citations
A Kaur, MT Patil, SK Mehta, DB Salunke - RSC advances, 2018 - pubs.rsc.org
Diacylated PAM2CSK4, a highly expensive lipopeptide with desirable aqueous solubility and a broad spectrum of cytokine/chemokine induction is a most potent dual (human and …
Number of citations: 12 pubs.rsc.org
W Wu, R Li, SS Malladi, HJ Warshakoon… - Journal of medicinal …, 2010 - ACS Publications
The N-termini of bacterial lipoproteins are acylated with a (S)-(2,3-bisacyloxypropyl)cysteinyl residue. Lipopeptides derived from lipoproteins activate innate immune responses by …
Number of citations: 101 pubs.acs.org
RS Martins, MP Pereira, PP de Castro, FI Bombonato - Tetrahedron, 2020 - Elsevier
The preparation of four novel organocatalysts as highly diastereo and enantioselective catalysts for the solvent-free asymmetric aldol reaction was described. These organocatalysts …
Number of citations: 13 www.sciencedirect.com
M Liu - 2021 - dspace.library.uu.nl
In vitro translation provides a useful toolbox for the chemical biologist because of its multiple applications, such as protein/peptide synthesis, protein folding studies and rapid …
Number of citations: 1 dspace.library.uu.nl

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